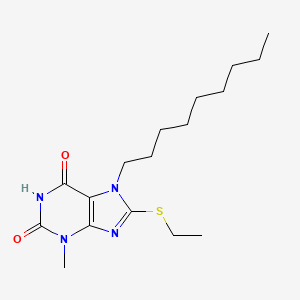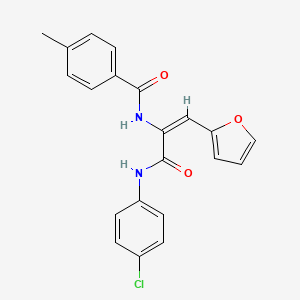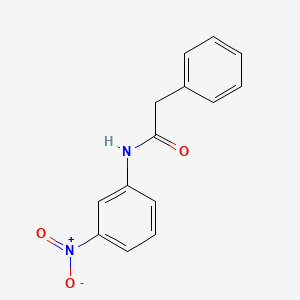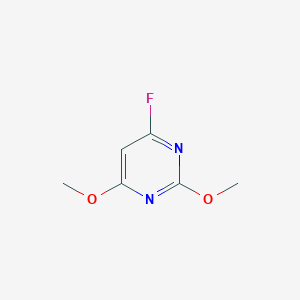![molecular formula C30H24N4O3 B11707978 2-{(3Z)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11707978.png)
2-{(3Z)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-méthylphényl)-2-[(3Z)-3-[(4-benzoylphényl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl]acétamide est un composé organique complexe avec une structure unique qui combine des éléments de biphényle, d'hydrazone et d'indole
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de N-(4-méthylphényl)-2-[(3Z)-3-[(4-benzoylphényl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl]acétamide implique généralement plusieurs étapes. Une approche courante est la condensation de l'hydrazide de l'acide 4-biphénylcarboxylique avec un dérivé d'indole approprié en conditions acides ou basiques. La réaction est souvent réalisée dans un solvant tel que l'éthanol ou le méthanol, avec une température maintenue entre 50 et 80 °C pour favoriser la formation de la liaison hydrazone .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
N-(4-méthylphényl)-2-[(3Z)-3-[(4-benzoylphényl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl]acétamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation des oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Solvants : Éthanol, méthanol, dichlorométhane.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
N-(4-méthylphényl)-2-[(3Z)-3-[(4-benzoylphényl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl]acétamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Investigé pour son potentiel en tant que sonde biochimique pour étudier les interactions enzymatiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques
Mécanisme d'action
Le mécanisme d'action de N-(4-méthylphényl)-2-[(3Z)-3-[(4-benzoylphényl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl]acétamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies inflammatoires, exerçant ainsi des effets anti-inflammatoires. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application spécifique .
Applications De Recherche Scientifique
2-{(3Z)-3-[([1,1’-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 2-{(3Z)-3-[([1,1’-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4'-méthylbiphényl-4-carboxylique : Partage la structure du biphényle mais n'a pas les composants hydrazone et indole.
2-(Hydroxyimino)-N-(4-méthylphényl)acétamide : Contient les groupes acétamide et méthylphényle mais diffère dans la structure globale.
Unicité
L'unicité de N-(4-méthylphényl)-2-[(3Z)-3-[(4-benzoylphényl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl]acétamide réside dans sa combinaison de motifs biphényle, hydrazone et indole. Cette structure unique confère des propriétés chimiques et biologiques spécifiques, ce qui la rend précieuse pour diverses applications .
Propriétés
Formule moléculaire |
C30H24N4O3 |
|---|---|
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
N-[2-hydroxy-1-[2-(4-methylanilino)-2-oxoethyl]indol-3-yl]imino-4-phenylbenzamide |
InChI |
InChI=1S/C30H24N4O3/c1-20-11-17-24(18-12-20)31-27(35)19-34-26-10-6-5-9-25(26)28(30(34)37)32-33-29(36)23-15-13-22(14-16-23)21-7-3-2-4-8-21/h2-18,37H,19H2,1H3,(H,31,35) |
Clé InChI |
RJYZSEWSDZHAHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707918.png)
![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11707926.png)
![[(2-Methoxyethoxy)methyl]benzene](/img/structure/B11707932.png)
![5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11707938.png)

![7-chloro-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11707947.png)



![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)

![N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11708004.png)
![4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate](/img/structure/B11708011.png)
